molecular formula C5H4N2O3 B079595 4,6-Dihydroxy-5-formylpyrimidine CAS No. 14256-99-6

4,6-Dihydroxy-5-formylpyrimidine

Cat. No. B079595
CAS RN: 14256-99-6
M. Wt: 140.1 g/mol
InChI Key: LJMXTWXGOCCHQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-dihydroxy-5-formylpyrimidine, often involves the cyclization of formamidine or amidine derivatives under specific conditions. For instance, the synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and formamide using ethanol sodium as a catalyst under optimal conditions achieved a yield of 78.2% (Qiao Jin-xia, 2012). Another synthesis approach involves multicomponent reactions, such as the one developed for the construction of highly functionalized bipyrimidine derivatives through a cascade reaction (Li Chen et al., 2021).

Scientific Research Applications

  • Synthesis and Spectroscopic Investigation of Azo Derivatives

    • Field : Chemistry
    • Application Summary : 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been used in the synthesis of novel pyrimidine azo dyes . These dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino- (6-subtituted)benzothiazole .
    • Methods of Application : The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .
    • Results : The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift . The results show that these dyes may be suitable for applications in the textile industry .
  • Precursor to Important Compounds

    • Field : Medicinal Chemistry
    • Application Summary : DHMP serves as a precursor to many important compounds which include, which are known to be active as anticancer agents , 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines , 1,1-diamino-2,2-dinitroethylene, an explosive material , and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .
    • Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
    • Results : The outcomes of these applications are not quantitatively detailed in the source .
  • Inhibitory Effects on Immune-Activated Nitric Oxide Production
    • Field : Medicinal Chemistry
    • Application Summary : A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared and tested for their inhibitory effects on immune-activated nitric oxide production . This work was initially motivated by the finding that 2-amino-4,6-dichloropyrimidine inhibits replication of a broad range of viruses .
    • Methods of Application : The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The biological properties of the prepared compounds were screened in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .
    • Results : Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .
  • Inhibitory Effects on Viral Replication

    • Field : Virology
    • Application Summary : 2-amino-4,6-dichloropyrimidine, a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .
    • Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
    • Results : The outcomes of these applications are not quantitatively detailed in the source .
  • Suppression of Nitric Oxide Production

    • Field : Immunology
    • Application Summary : 2-amino-4,6-dihydroxypyrimidine, a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been reported to suppress nitric oxide production in chicken macrophages .
    • Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
    • Results : The outcomes of these applications are not quantitatively detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for 4,6-Dihydroxy-5-formylpyrimidine are not mentioned in the search results, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential future research directions in these areas.

properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXTWXGOCCHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931524
Record name 4,6-Dihydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-formylpyrimidine

CAS RN

14256-99-6
Record name 14256-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Mikhaleva, MN Repkova, VP Mamaev - Chemistry of Heterocyclic …, 1985 - Springer
4,6-Dihydroxy-5-acetylpyrimidine was obtained by the solvolysis of 4,6-dialkoxy-5-acetylpyrimidines. The hydrolysis of 4,6-dichloro-5-acetylpyrimidine leads to opening of the heteroring …
Number of citations: 3 link.springer.com

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